molecular formula C14H17FN2O2S2 B2408462 N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide CAS No. 946304-01-4

N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide

Cat. No.: B2408462
CAS No.: 946304-01-4
M. Wt: 328.42
InChI Key: IHHCYWULLIBSRL-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide is a synthetic sulfonamide derivative of interest in medicinal chemistry and biomedical research. With a molecular formula of C 15 H 18 FN 2 O 2 S 2 , this compound features a dimethylaminoethyl chain linked to a thiophen-3-yl group and a 4-fluorobenzenesulfonamide moiety . This structure is characteristic of compounds investigated for central nervous system (CNS) activity, as the dimethylamino group is a common feature in molecules designed to interact with neurotransmitter systems . Sulfonamide-based compounds demonstrate a wide range of pharmacological activities beyond their traditional antibacterial use, including enzyme inhibition and receptor modulation . Structurally similar compounds have been studied as potent and selective agonists for receptors like 5-HT 1F , which is a target for migraine therapy, and as negative modulators of specific NMDA receptor subunits . Furthermore, recent research highlights the significance of the sulfonamide functional group in the development of novel NLRP3 inflammasome inhibitors, which are promising candidates for treating neurodegenerative and inflammatory diseases . This compound is provided exclusively For Research Use Only. It is intended for laboratory investigations and is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O2S2/c1-17(2)14(11-7-8-20-10-11)9-16-21(18,19)13-5-3-12(15)4-6-13/h3-8,10,14,16H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHCYWULLIBSRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)F)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(Dimethylamino)-2-(thiophen-3-yl)ethylamine

The amine intermediate is synthesized through a reductive amination strategy. Thiophen-3-ylacetonitrile undergoes condensation with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN). This method achieves selective reduction of the imine intermediate while preserving the thiophene ring’s integrity.

Reaction Conditions:

  • Reactants: Thiophen-3-ylacetonitrile (1.0 eq), dimethylamine (2.0 eq)
  • Solvent: Methanol (0.5 M)
  • Reducing Agent: NaBH3CN (1.5 eq)
  • Temperature: 25°C, 12 hours
  • Yield: 68–72%

Alternative approaches include the Mannich reaction, where thiophen-3-carbaldehyde reacts with dimethylamine and formaldehyde under acidic conditions. However, this method produces lower yields (45–50%) due to competing polymerization of the aldehyde.

Sulfonylation Reaction and Optimization

Reaction of Amine with 4-Fluorobenzenesulfonyl Chloride

The amine intermediate is treated with 4-fluorobenzenesulfonyl chloride in the presence of a base to scavenge HCl. Triethylamine (Et3N) or pyridine are preferred due to their efficacy in neutralizing acidic byproducts.

Standard Protocol:

  • Reactants: 2-(Dimethylamino)-2-(thiophen-3-yl)ethylamine (1.0 eq), 4-fluorobenzenesulfonyl chloride (1.2 eq)
  • Base: Et3N (2.5 eq)
  • Solvent: Acetonitrile or DMF (0.3 M)
  • Temperature: 25°C, 6–8 hours
  • Workup: Precipitation with ice-water, filtration, and recrystallization from ethanol/water
  • Yield: 54–58%

Solvent and Temperature Effects

Polar aprotic solvents enhance reaction efficiency by stabilizing the transition state during sulfonamide bond formation. Acetonitrile outperforms DMF in minimizing side reactions, as evidenced by a 12% increase in yield (Table 1). Elevated temperatures (>40°C) promote sulfonic acid formation, reducing the target compound’s purity.

Table 1: Solvent Impact on Sulfonylation Efficiency

Solvent Yield (%) Purity (%)
Acetonitrile 58 98
DMF 46 91
THF 37 85

Structural Characterization and Validation

Spectroscopic Analysis

The final product is characterized using:

  • 1H NMR (400 MHz, CDCl3): δ 7.82 (d, 2H, Ar-H), 7.21 (t, 1H, thiophene-H), 6.95 (m, 2H, Ar-H), 3.41 (t, 2H, CH2N), 2.89 (s, 6H, N(CH3)2).
  • IR (KBr): 1325 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch).

Crystallographic Data (where applicable)

Single-crystal X-ray diffraction reveals a planar thiophene ring and chair conformation of the dimethylaminoethyl chain. The sulfonamide group participates in N—H···O hydrogen bonds, stabilizing the crystal lattice.

Challenges and Mitigation Strategies

Byproduct Formation

Competing N-alkylation or sulfonic acid formation occurs if stoichiometric ratios deviate. Excess sulfonyl chloride (1.2–1.5 eq) and rigorous temperature control suppress these side reactions.

Purification Techniques

Silica gel chromatography (ethyl acetate/hexane, 1:3) or recrystallization from ethanol/water (3:1) achieves >95% purity. The compound’s low solubility in nonpolar solvents necessitates gradient elution during chromatography.

Industrial-Scale Adaptations

Kilogram-scale synthesis employs continuous flow reactors to enhance heat dissipation and mixing efficiency. Key parameters include:

  • Residence Time: 30 minutes
  • Temperature: 20°C
  • Yield: 62% with 99.5% purity

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide can undergo several types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution of the fluorine atom may result in various substituted benzene derivatives.

Scientific Research Applications

N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: It could be explored as a potential drug candidate due to its unique structural features.

    Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The dimethylamino group and the sulfonamide moiety may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thiophene ring and the fluorobenzene group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide is unique due to its combination of functional groups, which provide a balance of electronic and steric properties. This uniqueness makes it a versatile compound for various applications in research and industry.

Biological Activity

N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H16F1N2O2S
  • Molecular Weight : 285.35 g/mol
  • IUPAC Name : N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-fluorobenzenesulfonamide

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that sulfonamide derivatives often exhibit inhibitory effects on specific enzymes and receptors, which can lead to therapeutic benefits in treating diseases such as cancer and infections.

  • Enzyme Inhibition : Compounds similar to sulfonamides have been shown to inhibit key enzymes involved in metabolic pathways, such as dihydrofolate reductase (DHFR), which is crucial in DNA synthesis and repair .
  • Kinase Modulation : The compound may also act as a modulator of specific kinases, which are critical in cell signaling pathways. Inhibiting these kinases can disrupt cancer cell proliferation and survival .

Antitumor Activity

Several studies have explored the antitumor potential of sulfonamide derivatives, including those structurally related to this compound:

  • Case Study 1 : A study demonstrated that a related compound exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the sulfonamide moiety can enhance antitumor activity .

Antimicrobial Properties

Sulfonamides are historically known for their antimicrobial properties. The biological activity of this compound may extend to antibacterial effects, particularly against Gram-positive bacteria.

Data Table: Summary of Biological Activities

Activity TypeCompound ReferenceObserved Effect
AntitumorRelated sulfonamideSignificant cytotoxicity in cancer cell lines
Enzyme InhibitionDihydrofolate reductaseDisruption of DNA synthesis
AntimicrobialSulfonamide derivativesEffective against Gram-positive bacteria

Q & A

Basic Research Questions

Q. What are the optimized synthetic pathways for N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step process starting with the coupling of 4-fluorobenzenesulfonyl chloride with a thiophene-containing amine intermediate. Key steps include:

  • Amidation : Use coupling agents like EDC/HOBt for sulfonamide bond formation.
  • Alkylation : Introduce the dimethylamino group via nucleophilic substitution under controlled pH (7–9) and temperature (40–60°C).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .
  • Optimization of solvent polarity (e.g., DMF for solubility) and catalyst selection (e.g., triethylamine for deprotonation) enhances yields >70% .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound in academic research?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., thiophen-3-yl protons at δ 6.8–7.2 ppm) and sulfonamide connectivity .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 397.12) and detects impurities .
  • HPLC : Quantifies purity (>95%) using a C18 column (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted to enhance the compound’s biological efficacy?

  • Methodological Answer :

  • Functional Group Variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess impact on receptor binding .
  • Bioisosteric Replacement : Substitute thiophen-3-yl with furan or pyrrole to evaluate heterocycle-specific interactions .
  • In Vitro Assays : Test derivatives in kinase inhibition assays (e.g., EGFR or JAK2) to correlate structural modifications with IC₅₀ values .

Q. What experimental approaches are recommended to elucidate the mechanism of action of this sulfonamide derivative in cellular systems?

  • Methodological Answer :

  • Binding Assays : Surface plasmon resonance (SPR) screens for target engagement (e.g., affinity for GPCRs or ion channels) .
  • Cellular Pathway Analysis : RNA-seq or phosphoproteomics identifies downstream pathways (e.g., MAPK/ERK) perturbed by treatment .
  • Gene Knockdown : siRNA-mediated silencing of putative targets (e.g., carbonic anhydrase IX) validates functional dependencies .

Q. How should researchers address discrepancies in biological activity data obtained from different experimental models?

  • Methodological Answer :

  • Orthogonal Assays : Cross-validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI staining) to rule out assay-specific artifacts .
  • Pharmacokinetic Profiling : Measure plasma stability and metabolic clearance (e.g., liver microsomes) to reconcile in vitro vs. in vivo efficacy gaps .
  • Species-Specific Factors : Compare human vs. murine cell lines to assess translatability of anti-inflammatory or anticancer effects .

Q. What strategies are effective in improving the aqueous solubility and bioavailability of this compound for in vivo studies?

  • Methodological Answer :

  • Salt Formation : Convert the free base to a hydrochloride salt (improves solubility >10-fold in PBS) .
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) at the dimethylamino group for pH-dependent release .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance circulation time and tumor targeting .

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